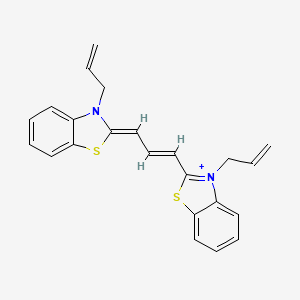

3-Allyl-2-(3-(3-allylbenzothiazol-2(3H)-ylidene)prop-1-enyl)benzothiazolium iodide

Description

3-Allyl-2-(3-(3-allylbenzothiazol-2(3H)-ylidene)prop-1-enyl)benzothiazolium iodide is a symmetric cyanine dye characterized by a benzothiazole backbone substituted with allyl groups and a conjugated prop-1-enyl linker. The allyl substituents enhance solubility in organic solvents and modulate electronic properties, while the iodide counterion stabilizes the cationic benzothiazolium core. This compound belongs to the broader family of thiacarbocyanines, which are widely studied for their photophysical properties, including strong absorption in the visible to near-infrared (NIR) range .

Properties

CAS No. |

34263-37-1 |

|---|---|

Molecular Formula |

C23H21N2S2+ |

Molecular Weight |

389.6 g/mol |

IUPAC Name |

(2Z)-3-prop-2-enyl-2-[(E)-3-(3-prop-2-enyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole |

InChI |

InChI=1S/C23H21N2S2/c1-3-16-24-18-10-5-7-12-20(18)26-22(24)14-9-15-23-25(17-4-2)19-11-6-8-13-21(19)27-23/h3-15H,1-2,16-17H2/q+1 |

InChI Key |

QHFLVMNSPJMLJQ-UHFFFAOYSA-N |

Isomeric SMILES |

C=CCN\1C2=CC=CC=C2S/C1=C\C=C\C3=[N+](C4=CC=CC=C4S3)CC=C |

Canonical SMILES |

C=CCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CC=C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Allylbenzothiazole

- Starting from 2-aminothiophenol and allyl bromide or chloride, the benzothiazole ring is constructed via cyclization.

- The allyl group is introduced by nucleophilic substitution or direct allylation of the benzothiazole nitrogen or carbon positions.

- Typical conditions involve reflux in polar aprotic solvents such as DMF or DMSO with a base like potassium carbonate.

Formation of Benzothiazolium Salt

- The 3-allylbenzothiazole intermediate is reacted with an allyl halide (commonly allyl iodide) to quaternize the nitrogen atom, forming the benzothiazolium iodide salt.

- This reaction is usually carried out under reflux in acetonitrile or ethanol.

- The reaction time and temperature are optimized to maximize yield and minimize side reactions.

Condensation to Form the Conjugated Bridge

- The benzothiazolium salt is then condensed with a suitable aldehyde derivative bearing a benzothiazole moiety to form the prop-1-enylidene linkage.

- This step often uses base catalysis (e.g., piperidine or triethylamine) in ethanol or methanol.

- The reaction proceeds via a Knoevenagel condensation mechanism, generating the extended conjugated system characteristic of the final compound.

Purification and Characterization

- The crude product is purified by recrystallization from solvents such as ethanol or by chromatographic techniques.

- The final compound is isolated as a crystalline iodide salt.

- Characterization includes melting point determination, NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|---|

| 1 | Cyclization & Allylation | 2-Aminothiophenol, allyl halide, base, DMF | Formation of 3-allylbenzothiazole | Control temperature to avoid side reactions |

| 2 | Quaternization | 3-Allylbenzothiazole, allyl iodide, reflux | Formation of benzothiazolium iodide salt | Use excess alkylating agent for complete reaction |

| 3 | Knoevenagel Condensation | Benzothiazolium salt, benzothiazole aldehyde, base, ethanol | Formation of conjugated prop-1-enylidene bridge | Reaction monitored by TLC or UV-Vis |

| 4 | Purification | Recrystallization or chromatography | Isolation of pure compound | Confirm purity by NMR and MS |

Research Findings and Optimization Notes

- The yield and purity of the final compound depend heavily on the control of reaction conditions, especially temperature and solvent choice during condensation.

- Allyl substitution enhances the compound’s reactivity and potential biological activity but requires careful handling to prevent polymerization or side reactions.

- The iodide counterion is preferred for its stability and crystallinity, facilitating purification.

- Spectroscopic studies confirm the formation of the conjugated system, with characteristic UV-Vis absorption peaks indicating successful condensation.

- Variations in the alkylating agent or base can modulate the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the allyl groups, leading to the formation of epoxides or other oxidized derivatives.

Reduction: Reduction reactions can target the ylidene linkage, converting it into a saturated propyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Saturated propyl derivatives.

Substitution: Functionalized benzothiazolium compounds with diverse substituents.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a therapeutic agent due to its biological activities. Research has shown that benzothiazole derivatives can possess:

- Antimicrobial Activity : Studies indicate that compounds similar to 3-Allyl-2-(3-(3-allylbenzothiazol-2(3H)-ylidene)prop-1-enyl)benzothiazolium iodide may inhibit bacterial growth and exhibit antifungal properties.

- Anticancer Properties : The compound has been investigated for its ability to generate reactive oxygen species upon light activation, making it a candidate for photodynamic therapy in cancer treatment.

Materials Science

In materials science, 3-Allyl-2-(3-(3-allylbenzothiazol-2(3H)-ylidene)prop-1-enyl)benzothiazolium iodide serves as:

- Fluorescent Probe : Due to its unique photophysical properties, it is utilized in imaging applications.

- Organic Light Emitting Diodes (OLEDs) : The compound shows promise in the development of advanced optoelectronic devices due to its conductive properties.

Photonics

The compound's ability to generate reactive oxygen species makes it suitable for use in photonic applications, such as:

- Photodynamic Therapy : It can selectively target cancer cells when activated by light, leading to cell destruction.

- Fluorescent Imaging : Its fluorescence characteristics allow it to be used in biological imaging techniques.

Case Studies and Research Findings

Several studies have documented the applications and effects of 3-Allyl-2-(3-(3-allylbenzothiazol-2(3H)-ylidene)prop-1-enyl)benzothiazolium iodide:

- Anticancer Research : A study demonstrated that derivatives of benzothiazole exhibited cytotoxic effects on various cancer cell lines through reactive oxygen species generation upon light activation.

- Fluorescent Imaging Applications : Research highlighted the use of benzothiazole derivatives as fluorescent probes for live-cell imaging due to their photostability and high quantum yields.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. In photodynamic therapy, for example, it generates reactive oxygen species upon light activation, leading to the destruction of cancer cells. The benzothiazolium core plays a crucial role in its photophysical behavior, while the allyl groups and ylidene linkage contribute to its overall reactivity and stability.

Comparison with Similar Compounds

Structural Analogues

Key structural variations among benzothiazolium derivatives include substituents (allyl, ethyl, methyl), linker length, and heteroatom substitution (e.g., selenium for sulfur). Below is a comparative analysis:

Key Observations :

- Substituent Effects : Allyl groups likely confer higher solubility in polar solvents compared to ethyl or methyl groups. Ethyl derivatives (e.g., DiSCn(3)-2) exhibit strong absorption at ~426 nm, while allyl-substituted analogues are predicted to redshift into the visible-NIR range due to extended conjugation .

- Heteroatom Substitution : Selenium-containing analogues (e.g., selenazolium derivatives) show similar absorption profiles to sulfur-based compounds but may exhibit enhanced photostability .

Biological Activity

3-Allyl-2-(3-(3-allylbenzothiazol-2(3H)-ylidene)prop-1-enyl)benzothiazolium iodide is a complex compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of 3-Allyl-2-(3-(3-allylbenzothiazol-2(3H)-ylidene)prop-1-enyl)benzothiazolium iodide is , with a molecular weight of approximately 516.46 g/mol. The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C23H21N2S2I |

| Molecular Weight | 516.46 g/mol |

| InChI Key | YPWICDUMOAZDQH-UHFFFAOYSA-M |

| Exact Mass | 516.019086 g/mol |

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. In particular, studies have shown that compounds similar to 3-Allyl-2-(3-(3-allylbenzothiazol-2(3H)-ylidene)prop-1-enyl)benzothiazolium iodide demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of benzothiazole derivatives. For instance, compounds in this class have been investigated for their ability to inhibit viral replication, including in the context of SARS-CoV-2 . The specific mechanisms may involve inhibition of viral entry into host cells or interference with viral RNA synthesis.

Anticancer Effects

The anticancer potential of benzothiazole derivatives is another area of active research. Some studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression . The ability to target multiple signaling pathways makes them promising candidates for cancer therapy.

Study on Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various benzothiazole derivatives, 3-Allyl-2-(3-(3-allylbenzothiazol-2(3H)-ylidene)prop-1-enyl)benzothiazolium iodide was found to exhibit notable activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution techniques.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 3-Allyl-2-(3-(3-allylbenzothiazol-2(3H)... | 32 | Staphylococcus aureus |

| 3-Allyl-2-(3-(3-allylbenzothiazol-2(3H)... | 64 | Escherichia coli |

Study on Antiviral Activity

A recent investigation into the antiviral properties of benzothiazole derivatives revealed that 3-Allyl-2-(3-(3-allylbenzothiazol-2(3H)-ylidene)prop-1-enyl)benzothiazolium iodide significantly inhibited SARS-CoV-2 replication in vitro. The study utilized a Calu-3 cell line model to assess viral load reduction, demonstrating a promising therapeutic potential against COVID-19 .

Q & A

Basic: What are the standard synthetic routes for preparing this benzothiazolium iodide derivative?

The compound is synthesized via a condensation reaction between a benzothiazolium precursor and an aldehyde derivative. For example:

- Step 1 : React 3-allyl-2-methylbenzothiazolium iodide (or similar) with a propenyl-linked aldehyde in acetic anhydride under reflux.

- Step 2 : Precipitate the product using potassium iodide in water, followed by recrystallization from methanol/water .

- Key parameters : Reaction time (90–220 min) and temperature (reflux conditions) significantly affect yield (45–79%). Substituents on the aldehyde (e.g., aryl groups) influence electronic properties .

Basic: How is the molecular structure confirmed experimentally?

Structural characterization employs:

- NMR spectroscopy : H and C NMR chemical shifts (e.g., δ 8.14–1.94 ppm for protons) confirm vinyl linkages and allyl/aryl substituents. Coupling constants ( Hz) validate stereochemistry (e.g., E/Z isomerism) .

- X-ray crystallography : Resolves planarity of the π-conjugated system. For similar derivatives, dihedral angles between benzothiazolium and thiophene rings are <2°, critical for electronic delocalization .

Advanced: How does molecular planarity influence non-linear optical (NLO) properties?

The near-coplanar arrangement of the benzothiazolium-CH=CH-thiophene system enhances π-electron conjugation, increasing hyperpolarizability (a key NLO metric). For example:

- In crystal structures, deviations from coplanarity (e.g., 0.66° vs. 5.61° in related compounds) correlate with NLO efficiency. Smaller angles improve charge transfer between donor (benzothiazolium) and acceptor (thiophene) moieties .

- Methodological note : Density Functional Theory (DFT) simulations predict dipole moments and polarizabilities, validated via hyper-Rayleigh scattering experiments .

Advanced: What computational approaches predict thermodynamic selectivity for biological interactions?

Coarse-grained (CG) molecular dynamics models evaluate partitioning into lipid membranes. Key steps:

- Parameterization : Use experimental ΔGtransfer values (e.g., from UV-Vis or fluorescence assays) to train models.

- Design rules : Prioritize molecules with positively charged groups, aromatic systems, and H-bond donors (e.g., benzothiazolium’s sulfur atoms enhance membrane affinity) .

- Validation : Compare simulated vs. experimental selectivity ratios for derivatives like 3-butyl analogues .

Basic: How do substituents (allyl vs. alkyl) affect electronic properties?

- Allyl groups : Introduce steric bulk but enhance solubility in polar solvents (e.g., methanol). Conjugation through the allyl chain may reduce π-orbital overlap compared to shorter alkyl chains.

- Ethyl/propyl groups : Improve crystallinity (e.g., melting points 246–268°C) but lower solubility. Substituent position (e.g., para-nitro vs. meta-bromo) modulates absorption maxima (λmax = 400–600 nm) .

- UV-Vis analysis : Bathochromic shifts in λmax correlate with extended conjugation (e.g., 520 nm for allyl vs. 480 nm for methyl derivatives) .

Advanced: What strategies resolve contradictions in crystallographic vs. spectroscopic data?

- Case study : Discrepancies in dihedral angles (X-ray vs. DFT-optimized structures) arise from crystal packing forces. Hydrogen bonding (e.g., O–H···I interactions) distorts solution-phase geometries .

- Resolution : Use solid-state NMR or polarized IR to validate intermolecular interactions. For example, C–H···O hydrogen bonds in crystals (3.5–3.6 Å) stabilize supramolecular networks .

Basic: What purification techniques optimize yield and purity?

- Recrystallization : Methanol/water (1:1 v/v) removes unreacted precursors.

- Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) isolates isomers.

- Validation : TLC (Rf = 0.3–0.5) and elemental analysis (C, H, N ±0.3%) confirm purity .

Advanced: How are hydrogen-bonding networks characterized in crystal structures?

- X-ray refinement : Hydrogen atoms are placed geometrically (C–H = 0.93–0.97 Å) and refined with isotropic displacement parameters.

- Topology analysis : Software like Mercury maps O–H···I (2.8–3.0 Å) and C–H···O (3.2–3.5 Å) interactions, revealing 3D frameworks .

Basic: What safety protocols are critical during synthesis?

- Handling iodide salts : Use fume hoods to avoid inhalation (TLV = 0.01 ppm).

- Waste disposal : Neutralize acetic anhydride with sodium bicarbonate before disposal .

Advanced: How is fluorescence quenching applied in biological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.